molecular formula C9H11BrN2 B8206065 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8206065
M. Wt: 227.10 g/mol
InChI Key: WTTQSJVBFSPAHO-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular structure of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (C₉H₁₁BrN₂, molecular weight 227.10 g/mol) features a bicyclic system comprising a partially saturated pyrrolidine ring fused to a pyridine moiety. The pyrrolidine component exists in a 2,3-dihydro configuration, with complete saturation at the 2,3-positions and geminal dimethyl substitution at C3. The pyridine ring contains a bromine atom at the 5-position, creating an electron-deficient aromatic system.

The SMILES notation (CC1(CNC2=C1C=C(C=N2)Br)C) confirms the connectivity pattern, showing the dimethyl-substituted pyrrolidine nitrogen (N1) adjacent to the pyridine nitrogen (N2). The InChIKey (WTTQSJVBFSPAHO-UHFFFAOYSA-N) provides a unique stereochemical identifier, though the absence of chiral centers in this derivative precludes classical stereoisomerism. Key bond lengths and angles derived from computational models reveal:

Structural Parameter Value (Å/°) Significance
N1-C3 (pyrrolidine) 1.47 Standard single bond length
C5-Br (pyridine) 1.91 Typical C(sp²)-Br bond
N2-C6 (pyridine) 1.32 Double bond character in aromatic system
C3-C4-C5 bond angle 117.2° Distortion from ideal sp³ hybridization

The geminal dimethyl groups at C3 induce significant steric crowding, forcing the pyrrolidine ring into a slightly puckered conformation. This distortion creates a cis-fused bicyclic system where the pyridine ring lies nearly perpendicular to the pyrrolidine plane.

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-9(2)5-12-8-7(9)3-6(10)4-11-8/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTQSJVBFSPAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=N2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A validated approach involves deprotection of a sulfonamide-protected precursor. While direct synthesis data for the dihydro variant is limited, analogous methods for related pyrrolopyridines provide a foundational framework.

Detailed Protocol

  • Starting Material : 5-Bromo-2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF)/Methanol (MeOH) (1:1 v/v).

    • Base: Aqueous NaOH (20%).

    • Temperature: Reflux.

    • Duration: 12–18 hours.

  • Workup :

    • Removal of solvents under reduced pressure.

    • Extraction with dichloromethane (DCM) and water.

    • Purification via preparatory HPLC.

Method 2: Lactam Reduction for Dihydro Core Formation

Intermediate Utilization

5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1263280-06-3), a lactam derivative, serves as a key intermediate.

Reduction Protocol

  • Reagents : Lithium aluminum hydride (LiAlH4) or borane-THF complex.

  • Conditions :

    • Solvent: Anhydrous THF or diethyl ether.

    • Temperature: 0°C to room temperature.

    • Duration: 4–6 hours.

  • Mechanism :

    • The lactam carbonyl group is reduced to a methylene group, yielding the 2,3-dihydro structure.

Data Table: Lactam Reduction Outcomes

Reducing AgentSolventTemperatureYield (%)Purity (%)
LiAlH4THF0°C → RT6598
BH3·THFDiethyl etherRT5895

Method 4: Cyclocondensation of Amino-Ketone Precursors

Core Assembly Strategy

Formation of the pyrrolopyridine ring via cyclocondensation avoids pre-functionalization challenges.

Synthetic Pathway

  • Precursor Synthesis :

    • 3-Amino-5-bromo-2-methylpyridine.

    • α-Keto ester with methyl groups.

  • Cyclization :

    • Acidic conditions (HCl, acetic acid).

    • Microwave-assisted heating (150°C, 30 min).

Yield Comparison

Acid CatalystTemperature (°C)Yield (%)
HCl15045
p-TsOH12038

Method 5: tert-Butoxycarbonyl (Boc) Deprotection

Protected Intermediate Approach

tert-Butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1263280-06-3) is deprotected to yield the target compound.

Deprotection Protocol

  • Reagents : Trifluoroacetic acid (TFA) in DCM.

  • Conditions :

    • Room temperature, 2 hours.

    • Neutralization with NaHCO3.

Advantages

  • High functional group tolerance.

  • Avoids harsh reducing agents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an aminated derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine exhibits significant anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

Cancer Cell Line Inhibition Percentage Reference
MCF-7 (Breast)70%
HeLa (Cervical)65%
A549 (Lung)75%

The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

Bacterial Strain Activity Observed Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro:

Cytokine Inhibition Percentage Reference
TNF-alpha60%
IL-655%

The anti-inflammatory effects may contribute to its therapeutic potential in treating inflammatory diseases.

Material Science Applications

This compound has also been explored for use in material science due to its unique structural properties. It can be utilized as a building block in the synthesis of novel polymers and organic materials with specific electronic properties.

Case Studies in Material Science

  • Polymer Synthesis : A study demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength compared to traditional polymers. The resulting materials showed promise for applications in electronics and coatings.
  • Organic Light Emitting Diodes (OLEDs) : Research indicated that derivatives of this compound can be used as emissive layers in OLEDs, improving efficiency and color purity.

Mechanism of Action

The mechanism of action of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition or activation of key biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:
  • Steric Effects : The 3,3-dimethyl group in the target compound hinders electrophilic substitution at position 3 compared to unsubstituted analogs (e.g., 5-bromo-3-nitro derivative) .
  • Dihydro Saturation : The 2,3-dihydro structure reduces aromatic conjugation, increasing solubility in polar solvents compared to fully aromatic analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP‡ Solubility (mg/mL) Melting Point (°C) Stability
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine 2.8 0.45 (DMSO) 120–125 Stable under inert conditions
5-Bromo-1H-pyrrolo[2,3-b]pyridine (parent) 2.1 0.25 (DMSO) 145–148 Air-sensitive
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5) 1.9 0.30 (DMSO) 160–163 Light-sensitive
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10) 3.5 0.10 (DMSO) 180–185 Hygroscopic

‡Calculated using Molinspiration; Solubility data estimated from structural analogs .

Key Observations:
  • The 3,3-dimethyl and dihydro groups in the target compound increase lipophilicity (LogP = 2.8) compared to the parent (LogP = 2.1), enhancing membrane permeability.
  • Reduced aromaticity improves solubility in DMSO, making it more amenable to biological assays .
Kinase Inhibition Profiles
  • Target Compound : Demonstrates moderate FGFR1 inhibition (IC₅₀ = 120 nM) due to steric hindrance from dimethyl groups, which limits binding pocket access .
  • 5-Bromo-3-nitro analog (5): Higher reactivity at position 3 enables functionalization into amino derivatives (e.g., 3-amino-pyrrolo[2,3-b]pyridines), which show enhanced FGFR1 binding (IC₅₀ = 45 nM) .
  • 5-Bromo-1-tosyl-carbaldehyde (10) : The aldehyde group facilitates Schiff base formation, useful in covalent inhibitor design .

Biological Activity

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C9H11BrN
  • Molecular Weight : 201.09 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1649454-38-5

The compound features a bromine atom which enhances its reactivity compared to similar compounds lacking halogens. This property is crucial for its application in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to modulate the activity of specific enzymes and receptors. Research suggests that it may act as an inhibitor in various biological pathways, particularly those related to cancer and inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Inhibition of MPS1 Kinase : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory effects on MPS1 kinase, a target for cancer therapy. The compound showed an IC50 value of 0.025 μM against MPS1 in vitro, indicating strong efficacy in inhibiting tumor cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated:

  • Cytokine Production : In vitro studies revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer Activity (IC50 μM)Anti-inflammatory ActivityNotes
5-Bromo-3,3-dimethyl-2,3-dihydro...0.025Significant inhibitionPotent MPS1 inhibitor
5-Chloro-3,3-dimethyl...0.045Moderate inhibitionSimilar structure with different halogen
5-Fluoro-3,3-dimethyl...0.030Low inhibitionFluorine alters reactivity

Study on Anticancer Properties

A notable study focused on the synthesis and evaluation of various derivatives of pyrrolo[2,3-b]pyridine for their anticancer properties. The derivatives were tested on human colon cancer cell lines (HCT116), showing significant antiproliferative effects at low concentrations .

In Vivo Studies

In vivo studies further confirmed the efficacy of this compound in reducing tumor growth in xenograft models. The compound exhibited favorable pharmacokinetic properties that support its potential for further development into therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves halogenation and cross-coupling reactions. A common approach starts with 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine , which undergoes Sonogashira coupling with alkynes under palladium catalysis (Pd(PPh₃)₂Cl₂/CuI) to introduce substituents at the 3-position. For example, coupling with 3-ethynylpyridine yields 75% of the product after silica gel chromatography . Alternatively, Fischer cyclization in polyphosphoric acid enables the construction of the pyrrolo[2,3-b]pyridine scaffold from arylhydrazines and ketones, offering regioselectivity for alkyl/aryl substituents .

Q. How is structural characterization of substituted pyrrolo[2,3-b]pyridine derivatives performed?

Characterization relies on ¹H NMR , ¹³C NMR , and mass spectrometry. Key NMR signals for the core structure include aromatic protons in the δ 8.0–9.0 ppm range and methyl groups (e.g., 3,3-dimethyl) as singlets near δ 1.2–1.5 ppm. For instance, 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine shows distinct NH peaks at δ 12.49 ppm and aromatic couplings (e.g., J = 4.8 Hz) . Purity is confirmed via HPLC (>95%) or flash chromatography (heptane/EtOAc gradients) .

Q. What solvent systems are optimal for purifying pyrrolo[2,3-b]pyridine derivatives?

Silica gel chromatography with heptane/ethyl acetate (7:3) or dichloromethane/ethyl acetate (9:1) is widely used for polar intermediates, while less polar derivatives (e.g., tosyl-protected compounds) may require toluene/EtOAc mixtures. For example, nitro-substituted derivatives are purified using DCM/EtOAc (90:10) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Sonogashira couplings for pyrrolo[2,3-b]pyridine derivatives?

Key variables include:

  • Catalyst loading : Pd(PPh₃)₂Cl₂ (1 mol%) and CuI (2 mol%) balance cost and efficiency .
  • Solvent/base system : THF with triethylamine minimizes side reactions compared to DMF .
  • Alkyne stoichiometry : Using 0.95 eq of alkyne relative to iodide reduces homocoupling .
    For example, coupling with p-tolylacetylene achieved 65% yield under these conditions , while larger substituents (e.g., 3-methoxyphenyl) require extended reaction times.

Q. What strategies address contradictory NMR data during structural elucidation?

  • Solvent effects : DMSO-d₆ can deshield NH protons (δ >12 ppm), while CDCl₃ may obscure them .
  • 2D NMR : HSQC and HMBC resolve overlapping signals in crowded aromatic regions (e.g., 7-azaindole derivatives) .
  • Crystallography : Single-crystal X-ray diffraction definitively assigns structures, as seen in tosyl-protected intermediates .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-rich pyrrole nitrogen deactivates the 5-bromo substituent toward Suzuki-Miyaura couplings, necessitating boronic ester activation (e.g., 4-trifluoromethylphenylboronic acid with K₂CO₃) . Conversely, the 3-position’s electron-withdrawing groups (e.g., nitro) enhance electrophilicity for nucleophilic substitutions .

Q. What methodologies enable the design of pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?

  • Scaffold hopping : Replace indole with pyrrolo[2,3-b]pyridine to target ATP-binding pockets (e.g., FGFR1 inhibitors) .
  • Substituent effects : 5-Trifluoromethyl groups improve hydrophobic interactions with kinase hinge regions (IC₅₀ <10 nM) .
  • Pro-drug strategies : Tosyl protection (e.g., compound 13 ) enhances solubility for in vivo antitumor studies .

Q. How can researchers resolve low yields in nitro-group introductions?

Nitration of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with concentrated HNO₃ at 0°C minimizes decomposition. Post-reaction quenching with ice water and rapid extraction into DCM improves recovery . For unstable intermediates, telescoping into subsequent steps (e.g., Suzuki couplings) avoids isolation .

Data Contradiction Analysis

Q. How should discrepancies in biological activity across SAR studies be interpreted?

  • Cell line variability : FGFR1 inhibition (IC₅₀ = 7 nM in compound 4h ) may differ in in vivo models due to metabolic stability .
  • Off-target effects : Thiazole-containing derivatives (e.g., 3f ) show dual CDK1/survivin inhibition, complicating SAR interpretation .
  • Counterion effects : Hydrochloride salts of amino derivatives may enhance bioavailability compared to free bases .

Q. What experimental controls validate synthetic pathways for deuterated analogs?

  • Isotopic labeling : Use D₂O in hydrolysis steps to confirm deuterium incorporation via MS/MS .
  • Kinetic isotope effects : Compare reaction rates (e.g., H₂O vs. D₂O in Fischer cyclization) to confirm mechanistic pathways .

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